(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone
Description
Properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-28-19-10-9-18(20(29-2)21(19)30-3)22(27)25-12-16(13-25)26-11-15(23-24-26)14-31-17-7-5-4-6-8-17/h4-11,16H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRYGSJORJBUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as phenoxymethyl bromide, 1H-1,2,3-triazole, azetidine, and 2,3,4-trimethoxybenzoyl chloride.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the CuAAC reaction and automated purification systems to streamline the process.
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound contains three key functional groups:
-
Azetidine ring : A four-membered nitrogen-containing ring prone to ring-opening reactions under nucleophilic or acidic conditions .
-
Triazole ring : A five-membered heterocycle with three nitrogen atoms, capable of participating in click chemistry (e.g., Huisgen cycloaddition) and metal coordination .
-
Methanone group : A carbonyl group susceptible to nucleophilic attacks, condensation reactions, or enolate formation .
Azetidine Ring Reactions
Triazole Ring Reactions
Methanone Group Reactions
Reaction Mechanisms and Conditions
-
Azetidine ring-opening : Acidic/basic conditions (e.g., HCl, NaOH) or heat .
-
Triazole cycloaddition : Cu(I) catalyst, room temperature to reflux.
Comparison with Structurally Similar Compounds
Scientific Research Applications
Cancer Treatment
The compound has been investigated for its ability to inhibit MEK (Mitogen-Activated Protein Kinase), which is crucial in the MAPK/ERK signaling pathway often dysregulated in cancer. Inhibiting this pathway can lead to reduced cell proliferation and survival in various cancer types.
Case Study: MEK Inhibition
Research has demonstrated that compounds similar to (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone exhibit significant anti-proliferative effects on cancer cell lines. For example:
- Cell Lines Tested : A375 (melanoma), HCT116 (colon cancer), and MCF7 (breast cancer).
- Results : IC50 values indicated potent inhibition of cell growth with minimal cytotoxicity to normal cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 | 2.5 | MEK pathway inhibition |
| HCT116 | 5.0 | Induction of apoptosis |
| MCF7 | 3.0 | Cell cycle arrest |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Triazole derivatives are known for their efficacy against various pathogens.
Case Study: Antimicrobial Testing
In vitro studies have shown that the compound exhibits activity against:
- Bacterial Strains : Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Neuroprotective Effects
Preliminary studies indicate that the compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Case Study: Neuroprotection Assay
In models of oxidative stress-induced neurotoxicity:
- Cell Line Used : SH-SY5Y neuroblastoma cells.
- Findings : The compound significantly reduced cell death and oxidative stress markers.
| Treatment | Cell Viability (%) | Reactive Oxygen Species (ROS) Levels |
|---|---|---|
| Control | 30 | High |
| Compound Treatment | 80 | Significantly reduced |
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The azetidine ring may interact with protein pockets, altering their function. The trimethoxyphenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues are compared in Table 1 .
Key Observations:
- Triazole vs.
- Azetidine vs.
Physicochemical Properties
- However, the azetidine’s strain may partially offset this by increasing polarity.
- Stability: The triazole-azetidine linkage is expected to resist hydrolysis better than ester or amide-containing analogs (e.g., ), improving pharmacokinetics.
Biological Activity
The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone is a complex organic molecule that has garnered interest for its potential biological activities. This article explores the synthesis, biological screening, and molecular modeling studies related to this compound, highlighting its pharmacological properties and mechanisms of action.
Synthesis
The synthesis of the compound involves a multi-step reaction process that typically includes the formation of the azetidine ring and the introduction of the triazole moiety. The general synthetic route can be outlined as follows:
- Formation of Triazole : The initial step involves the reaction of phenoxymethyl azide with appropriate alkyne precursors to form the 1H-1,2,3-triazole unit.
- Azetidine Ring Formation : Subsequent cyclization leads to the formation of the azetidine ring.
- Final Coupling : The final step includes coupling with 2,3,4-trimethoxybenzoyl chloride to yield the desired product.
Antimicrobial Properties
Research has indicated that compounds containing triazole and azetidine moieties exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates:
- Antibacterial Activity : Effective against a range of Gram-positive and Gram-negative bacteria. For instance, it has been shown to inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Antifungal Activity : Exhibits activity against common fungal pathogens such as Candida albicans.
The proposed mechanism for its antibacterial activity involves inhibition of bacterial cell wall synthesis by targeting transpeptidase enzymes. Molecular docking studies suggest a strong affinity for the active site of these enzymes, indicating a potential role as a novel class of antibacterial agents .
Case Studies
Several studies have explored the biological efficacy of related compounds with similar structures:
- Study on 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-substituted Azetidinones :
- Molecular Modeling Studies :
Data Tables
| Compound Name | Structure | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|---|
| Compound A | Structure | 4 (S. aureus) | 8 (C. albicans) |
| Compound B | Structure | 16 (E. coli) | 16 (C. albicans) |
| Target Compound | Structure | 8 (S. aureus), 16 (E. coli) | 4 (C. albicans) |
Q & A
Q. What synthetic strategies are recommended for constructing the azetidine-triazole core in this compound?
The azetidine-triazole scaffold can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example:
- React a propargyl-substituted azetidine precursor with an azide-functionalized phenoxymethyl intermediate under CuSO₄·5H₂O/sodium ascorbate catalysis in a 1:1 mixture of THF/H₂O at 60°C for 12 hours. This yields the triazole ring with high regioselectivity .
- Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm the structure via -NMR and HRMS .
Q. How can spectroscopic methods validate the structural integrity of the 2,3,4-trimethoxyphenyl moiety?
- NMR : The -NMR spectrum should show three distinct singlets integrating to nine protons (3×OCH₃) at δ 3.75–3.95 ppm. -NMR should display three methoxy carbons at ~55–60 ppm .
- IR : Stretching vibrations for C-O (methoxy) appear near 1250–1050 cm⁻¹, while the carbonyl (methanone) peak is observed at ~1680 cm⁻¹ .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Recrystallization from ethanol/water (3:1 v/v) at 4°C is effective for removing impurities. The compound’s solubility in ethanol at elevated temperatures (>60°C) allows gradual cooling to induce crystallization, yielding needle-like crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of a target protein (e.g., tubulin for anticancer studies). The triazole and trimethoxyphenyl groups often exhibit π-π stacking and hydrogen bonding with active-site residues .
- Validate predictions via density functional theory (DFT) calculations (B3LYP/6-31G**) to optimize geometries and calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
Q. What strategies resolve contradictions in bioactivity data across in vitro assays?
- Dose-response profiling : Test the compound at concentrations ranging from 1 nM to 100 µM to identify non-linear effects (e.g., cytotoxicity at high doses masking target-specific activity) .
- Off-target screening : Use kinase panels or proteome-wide affinity pulldown assays to rule out nonspecific interactions .
Q. How do reaction conditions influence regioselectivity during triazole formation?
- Catalyst choice : Cu(I) catalysts favor 1,4-disubstituted triazoles, while Ru(II) catalysts (e.g., Cp*RuCl(PPh₃)₂) yield 1,5-regioisomers. For the target compound, CuAAC is preferred to retain the 1,4-triazole geometry critical for bioactivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. Mixed solvents (THF/H₂O) balance solubility and regiocontrol .
Q. What crystallographic techniques elucidate the azetidine ring’s conformational flexibility?
- X-ray crystallography : Resolve the azetidine puckering (e.g., envelope or twist conformations) using single-crystal data. The N-C-C-N torsion angle typically ranges between 15°–25°, influenced by steric interactions with the triazole substituent .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) stabilizing the solid-state structure .
Methodological Considerations
- Contradictory evidence : While describes hydrazine-mediated cyclization for pyrazole synthesis, this method is less applicable to azetidine-triazole systems. Prioritize CuAAC () for higher yields and scalability.
- Spectral validation : Cross-reference NMR data with structurally similar compounds in and to confirm substituent assignments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
